N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
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Overview
Description
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is an organic compound characterized by the presence of a sulfamoyl fluoride group attached to a 4-chlorophenyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride typically involves the reaction of 4-chlorophenylethylamine with methylsulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The production process would also incorporate purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfamoyl fluoride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: The reaction can be carried out in the presence of water or aqueous base at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield the corresponding sulfonamide.
Oxidation and Reduction: Oxidation may lead to the formation of sulfonic acids, while reduction could yield sulfides or thiols.
Hydrolysis: The primary product of hydrolysis is the corresponding sulfonamide.
Scientific Research Applications
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl fluoride group can act as an electrophile, reacting with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as an enzyme inhibitor in various research applications.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfonamide
- N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfonyl chloride
- N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfonyl bromide
Uniqueness
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts distinct reactivity compared to other sulfonamide or sulfonyl halide derivatives. This unique functional group allows the compound to participate in specific reactions, such as nucleophilic substitution, that are not as readily accessible with other similar compounds.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-12(15(11,13)14)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSSVIQIVUKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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